molecular formula C9H12N2O2 B13183940 Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate

Cat. No.: B13183940
M. Wt: 180.20 g/mol
InChI Key: DXUBLVSBYHLFNQ-UHFFFAOYSA-N
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Description

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate typically involves the reaction of 4-aminopyridine with formaldehyde and methylamine, followed by esterification with methanol. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Common solvents include methanol, ethanol, or other alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Influencing signal transduction pathways.

    Inhibiting or activating biochemical pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)pyridine: A related compound with similar structural features.

    N-Methyl-4-pyridinamine: Another derivative of pyridine with comparable properties.

Uniqueness

Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group, in particular, allows for various modifications and applications in different fields.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-(methylaminomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-10-6-7-3-4-11-8(5-7)9(12)13-2/h3-5,10H,6H2,1-2H3

InChI Key

DXUBLVSBYHLFNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

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